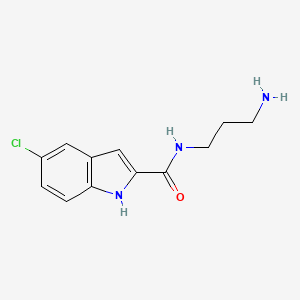

N-(3-氨基丙基)-5-氯-1H-吲哚-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex molecules with an indole nucleus is a significant area of research due to the biological activities associated with these compounds. In the first study, the synthesis of 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide was achieved by reacting N-(2-Amino-phenyl)-4-chloro-benzamide with (1H-Indol-3-yl)-acetic acid in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions. The yield was reported to be good, and the product was characterized using various spectroscopic techniques, including HNMR, IR, and LC-MS. The synthesis process highlights the importance of controlled reaction conditions to achieve the desired product .

Molecular Structure Analysis

The molecular structure of the synthesized compound in the first study was confirmed through single-crystal X-ray diffraction, which revealed that it crystallizes in the monoclinic crystal system with specific unit cell parameters. The crystal structure was further analyzed using Hirshfeld surface analysis to understand the intermolecular interactions responsible for molecular packing. This analysis is crucial as it provides insights into the strength of molecular packing in the crystal, which can influence the compound's stability and reactivity .

Chemical Reactions Analysis

Although the provided data does not include specific chemical reactions involving "N-(3-aminopropyl)-5-chloro-1H-indole-2-carboxamide," the synthesis methods described in the papers can be related to the general procedures that might be used for synthesizing similar indole derivatives. The reactions typically involve the formation of amide bonds and the use of coupling agents like TBTU, which are common in peptide synthesis. The reaction conditions, such as temperature and reactant ratios, are optimized to improve yield and purity, as seen in the second study for a different chloro-substituted pyridine carboxamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are closely related to their molecular structure. The indole nucleus, a common feature in these compounds, is known for its biological relevance. The studies provided do not directly discuss the physical and chemical properties of "N-(3-aminopropyl)-5-chloro-1H-indole-2-carboxamide," but they do emphasize the importance of purity and yield in the synthesis of related compounds. For instance, the second study reports a high yield and purity for the synthesized 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, which suggests that similar attention to detail would be necessary for synthesizing and analyzing the properties of "N-(3-aminopropyl)-5-chloro-1H-indole-2-carboxamide" .

科学研究应用

化学功能和变构调节

化合物N-(3-氨基丙基)-5-氯-1H-吲哚-2-甲酰胺属于吲哚-2-甲酰胺家族,以其在药物化学中的重要性而闻名。Khurana 等人 (2014) 的一项著名研究讨论了吲哚-2-甲酰胺中化学功能的优化,以改善大麻素受体 1 (CB1) 的变构调节。该研究确定了 CB1 变构调节的关键结构要求,包括 C3 位的关键链长、C5 位的吸电子基团以及氨基取代基的存在。这突出了吲哚-2-甲酰胺中特定结构特征对结合亲和力和生物活性的重要性 (Khurana 等人,2014)。

合成和结构分析

吲哚-2-甲酰胺的合成和结构解析已得到广泛研究,强调了它们在各种医药和生物学应用中的重要性。例如,Al-Ostoot 等人 (2019) 对 N-(2-(2-(4-氯苯氧基)乙酰氨基)苯基)-1H-吲哚-2-甲酰胺进行了光谱和 X 射线晶体学分析,重点介绍了该分子的单斜晶系结晶以及影响分子堆积的分子内相互作用 (Al-Ostoot 等人,2019)。

生物活性及药用应用

吲哚-2-甲酰胺表现出广泛的生物活性,使其成为潜在的治疗剂。Kazan 等人 (2019) 合成了一系列吲哚-2-碳酰肼和噻唑烷基-吲哚-2-甲酰胺,并评估了它们的抗癌特性。该研究证明了对各种癌细胞系显着的抗增殖活性,突出了吲哚-2-甲酰胺在癌症治疗中的潜力 (Kazan 等人,2019)。此外,Al-Ostoot 等人 (2020) 合成了一个吲哚乙酰胺衍生物,并进行了计算机模拟研究以确认其抗炎活性,进一步证明了吲哚-2-甲酰胺在解决各种健康状况方面的多功能性 (Al-Ostoot 等人,2020)。

作用机制

Target of Action

Similar compounds such as aminopropyltransferases are known to interact with various biological targets

Mode of Action

It is known that similar compounds, such as aminopropyltransferases, use decarboxylated s-adenosylmethionine as an aminopropyl donor and an amine acceptor to form polyamines . This suggests that N-(3-aminopropyl)-5-chloro-1H-indole-2-carboxamide might interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds are known to be involved in the metabolism and function of polyamines, which play fundamental roles in various biological systems

Pharmacokinetics

Similar compounds can be analyzed by reverse phase (rp) hplc method with simple conditions . This suggests that N-(3-aminopropyl)-5-chloro-1H-indole-2-carboxamide might have similar ADME properties.

Result of Action

Similar compounds are known to have substantial roles in growth and proliferation of mammalian cells . This suggests that N-(3-aminopropyl)-5-chloro-1H-indole-2-carboxamide might have similar effects.

Action Environment

Similar compounds such as (3-aminopropyl)triethoxysilane are frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . This suggests that N-(3-aminopropyl)-5-chloro-1H-indole-2-carboxamide might also be influenced by environmental factors.

属性

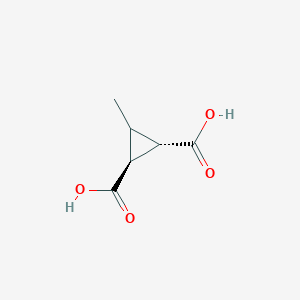

IUPAC Name |

N-(3-aminopropyl)-5-chloro-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O/c13-9-2-3-10-8(6-9)7-11(16-10)12(17)15-5-1-4-14/h2-3,6-7,16H,1,4-5,14H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOAQMLBTHTUNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(N2)C(=O)NCCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminopropyl)-5-chloro-1H-indole-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino]-5-[3-(dimethylamino)acryloyl]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2515364.png)

![2-(2-amino-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2515366.png)

![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2515368.png)

![ethyl 1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2515370.png)

![(2S,4As,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B2515373.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2515380.png)

![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2515384.png)